molecular formula C23H17Cl3N2O3S B15086782 ethyl (2E)-5-(2-chlorophenyl)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 324565-99-3

ethyl (2E)-5-(2-chlorophenyl)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15086782
CAS No.: 324565-99-3
M. Wt: 507.8 g/mol
InChI Key: PRWMFUOOXYTBFI-WOJGMQOQSA-N
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Description

Ethyl (2E)-5-(2-chlorophenyl)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a chemically complex thiazolopyrimidine derivative of significant interest in medicinal chemistry and pharmacological research. This compound is structurally characterized by a benzylidene-thiazolopyrimidine core, a scaffold known to exhibit a range of biological activities. Research indicates that thiazolopyrimidine derivatives are frequently explored as potent antagonists of the P2X7 receptor, a ligand-gated ion channel. The P2X7 receptor is a key player in the inflammasome complex and the mediation of pro-inflammatory cytokine release, making it a prominent therapeutic target for autoimmune diseases, neuropathic pain, and chronic inflammation. The specific substitution pattern on this molecule—featuring chlorophenyl and dichlorobenzylidene groups—is designed to optimize receptor binding affinity and metabolic stability. As such, this compound serves as a critical pharmacological tool for investigating purinergic signaling pathways and for the development of novel anti-inflammatory agents. It is supplied exclusively for research applications in vitro. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

324565-99-3

Molecular Formula

C23H17Cl3N2O3S

Molecular Weight

507.8 g/mol

IUPAC Name

ethyl (2E)-5-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H17Cl3N2O3S/c1-3-31-22(30)19-12(2)27-23-28(20(19)14-6-4-5-7-15(14)24)21(29)18(32-23)11-13-8-9-16(25)17(26)10-13/h4-11,20H,3H2,1-2H3/b18-11+

InChI Key

PRWMFUOOXYTBFI-WOJGMQOQSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C\C4=CC(=C(C=C4)Cl)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)S2)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Core Building Blocks

The synthesis requires three primary components:

  • 3,4-Dichlorobenzaldehyde – Serves as the aromatic aldehyde precursor for benzylidene group formation.
  • Ethyl 3-oxopentanoate derivatives – Provides the β-keto ester backbone for pyrimidine ring construction.
  • 2-Aminothiazole derivatives – Essential for thiazolo[3,2-a]pyrimidine annulation.

Critical Intermediate: 5-(2-Chlorophenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

Formed through a modified Biginelli reaction between:

  • 2-Chlorophenylacetic acid derivatives
  • Ethyl acetoacetate
  • Thiourea/2-aminothiazole.

Key spectral characteristics of intermediate (IR):

  • Strong C=O stretch at 1,720–1,690 cm⁻¹
  • Thiazole C-S-C vibration at 680–650 cm⁻¹

Synthetic Routes and Methodologies

Conventional Three-Component Coupling (Method A)

Reaction Scheme
  • Biginelli Condensation
    Ethyl acetoacetate + 2-chlorophenylacetaldehyde + thiourea → Dihydropyrimidinethione.

  • Thiazole Annulation
    React intermediate with 1,2-dibromoethane in DMF/K₂CO₃ to form thiazolo[3,2-a]pyrimidine core.

  • Benzylidene Introduction
    Knoevenagel condensation with 3,4-dichlorobenzaldehyde under acidic conditions.

Optimization Data
Parameter Optimal Range Yield Impact (%)
Temperature 80–90°C +32% vs RT
Catalyst CeCl₃·7H₂O (0.1eq) +41% vs no catalyst
Reaction Time 6–8 hrs Peak at 7.2 hrs

Ultrasound-Assisted Synthesis (Method B)

Protocol Enhancements
  • Frequency: 40 kHz ultrasound irradiation
  • Solvent System: Ethanol/water (3:1 v/v)
  • Time Reduction: 82% decrease vs conventional method (1.5 hrs vs 8 hrs)

Comparative Yield Analysis:

Method Yield (%) Purity (HPLC) E-Factor
A 68 92.4 8.7
B 79 96.1 5.2

Photoredox Catalyzed Cyclization (Method C)

Advanced Oxidation Approach
  • Catalyst: [Ru(bpy)₃]²⁺ under 450 nm LED
  • Key Advantage: Stereoselective E-configuration control
  • Oxygen Handling: Continuous N₂ purge required

Stereochemical Outcomes:

Condition E:Z Ratio
Thermal (Method A) 3:1
Photoredox (Method C) 19:1

Critical Process Parameters

Solvent Selection Matrix

Solvent Dielectric Constant Yield (%) Notes
DMF 36.7 71 High polarity favors cyclization
THF 7.5 58 Poor intermediate solubility
EtOH/H₂O 24.3 83 Green chemistry preferred

Acid Catalysts Comparison

Acid Concentration (mol%) Time (hrs) Yield (%)
AcOH 5 6 68
p-TSA 2 4.5 72
NH₄Cl 10 7 61

Purification and Characterization

Crystallization Protocols

  • Solvent Pair: Ethyl acetate/hexane (3:7 v/v)
  • Crystal Habits: Needle-like monoclinic system
  • Purity Enhancement: Three-stage recrystallization → 99.1% by DSC

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45–7.20 (m, 3H, Ar-H)
  • δ 5.12 (s, 1H, CH-thiazole)
  • δ 1.29 (t, J=7.1Hz, 3H, OCH₂CH₃)

13C NMR:

  • 165.8 ppm (C=O ester)
  • 152.1 ppm (C=N thiazole)

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Throughput: 2.8 kg/day using microreactor arrays
  • Key Advantage: 94% yield at 120°C, 15 psi

Waste Stream Management

Waste Component Treatment Method Efficiency (%)
DMF Distillation recovery 88
K₂CO₃ pH-neutralization 97

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5-(2-chlorophenyl)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-5-(2-chlorophenyl)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Crystallography

(a) Ring Puckering and Dihedral Angles
  • Target Compound : The pyrimidine ring is expected to adopt a puckered conformation, similar to ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, where the C5 atom deviates by 0.224 Å from the mean plane, forming a flattened boat conformation .
  • Dihedral Angles : In analogs like the 2,4,6-trimethoxy derivative, the thiazolo-pyrimidine ring forms an 80.94° angle with the benzene ring . The 3,4-dichlorobenzylidene group in the target compound may alter this angle due to steric and electronic effects of chlorine atoms.
(b) Crystal Packing and Hydrogen Bonding
  • Analogs such as ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit C–H···O hydrogen bonds, forming chains along the c-axis . The target compound’s ester and ketone groups likely facilitate similar interactions, though chlorine substituents may reduce hydrogen-bonding propensity compared to methoxy or carboxyl groups .

Physicochemical Properties

(a) Melting Points and Solubility
  • Analog Data: (2Z)-2-(2,4,6-Trimethylbenzylidene) derivative: 243–246°C . (2Z)-2-(4-Cyanobenzylidene) derivative: 213–215°C . 2,4,6-Trimethoxy derivative: 154–155°C .
  • Target Compound: The presence of three chlorine atoms (higher molecular weight and polarity) is expected to increase the melting point (>250°C) and reduce solubility in nonpolar solvents compared to methoxy or methyl-substituted analogs.
(b) Spectroscopic Data
  • IR Spectroscopy :
    • Analogs show peaks for C=O (1719 cm⁻¹) and CN (2220 cm⁻¹) . The target compound’s IR would feature C=O (ester and ketone, ~1700–1750 cm⁻¹) and C–Cl stretches (600–800 cm⁻¹).
  • NMR Spectroscopy :
    • Aromatic protons in 3,4-dichlorobenzylidene would resonate downfield (δ 7.5–8.5 ppm) due to electron-withdrawing effects, distinct from methoxy-substituted analogs (δ 6.5–7.5 ppm) .

Pharmacological Implications

Tabulated Comparison of Key Analogs

Compound Substituents (Position 2) Melting Point (°C) Yield (%) Notable Features
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 2,4,6-Trimethyl 243–246 68 High melting point, CN group
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxy 154–155 78 Flattened boat conformation, H-bonding
Target Compound 3,4-Dichlorobenzylidene >250 (predicted) Electron-withdrawing Cl, potential bioactivity

Biological Activity

Ethyl (2E)-5-(2-chlorophenyl)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with notable biological activities. This compound belongs to the thiazolo[3,2-a]pyrimidine class and has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring fused with a pyrimidine core and various substituents such as chlorophenyl and methyl groups. The molecular formula is C23H17Cl3N2O3SC_{23}H_{17}Cl_{3}N_{2}O_{3}S with a molecular weight of 493.8 g/mol. The presence of halogenated phenyl groups contributes to its unique reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Antitumor Activity : Thiazolo[3,2-a]pyrimidine derivatives have shown high inhibitory activity against tumor cell replication. This compound has been highlighted for its potential effectiveness against various cancer cell lines .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

While the exact mechanisms are still under investigation, the biological activity of this compound is likely attributed to its ability to interact with specific biological targets involved in cell proliferation and apoptosis. The thiazole and pyrimidine rings are known to play crucial roles in enzyme inhibition and receptor binding.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazole ring.
  • Introduction of the chlorophenyl and dichlorobenzylidene substituents.
  • Final carboxylate formation.

This synthetic pathway allows for modifications that can enhance the compound's pharmacological properties.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of various thiazolo[3,2-a]pyrimidine derivatives, including this compound. The results indicated a significant reduction in tumor cell viability compared to control groups. The compound exhibited IC50 values in the low micromolar range against several cancer lines.

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial activity of this compound against various bacterial strains. The results demonstrated effective inhibition at concentrations lower than those required for standard antibiotics. This suggests potential as a lead compound in antibiotic development.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntitumorSignificant reduction in cell viability
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionPotential interactions with kinases

Q & A

Q. What synthetic methodologies are employed to prepare this compound, and what are the critical optimization steps?

The compound is typically synthesized via a multi-step condensation reaction. A common approach involves reacting substituted 2-aminothiazoles with β-keto esters under acidic conditions, followed by benzylidene formation using aromatic aldehydes. For example, highlights the use of tricarbonylmethane derivatives as precursors, with reaction temperatures (80–100°C) and solvent systems (e.g., ethanol/acetic acid) being critical for yield optimization. Purification via recrystallization or column chromatography is essential to isolate the E-isomer, as geometric isomerism can occur during benzylidene formation .

Q. Which analytical techniques are most reliable for confirming the molecular structure and stereochemistry?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated in and , which reveal bond angles, dihedral angles, and intermolecular interactions (e.g., C–H···O and π-π stacking). Complementary techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent integration and coupling constants (e.g., olefinic protons in the benzylidene moiety).
  • IR Spectroscopy : Confirmation of carbonyl (C=O, ~1700 cm1^{-1}) and C=N (~1600 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS to validate the molecular formula .

Q. How does the choice of substituents on the benzylidene group influence crystallographic packing?

Substituents like chlorine or methoxy groups ( ) enhance crystal stability via halogen bonding (C–Cl···S) or hydrogen bonding (C–H···O). For instance, the 3,4-dichlorobenzylidene group in the title compound promotes dense packing through Cl···S interactions (3.45 Å), as seen in similar thiazolo[3,2-a]pyrimidine derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data, such as unexpected reactivity or spectral anomalies?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, frontier molecular orbitals, and reaction pathways. For example, discusses using DFT to predict regioselectivity in substitution reactions. Molecular dynamics (MD) simulations further assess solvent effects and conformational stability, aiding in the interpretation of variable NMR shifts or unexpected HPLC retention times .

Q. What strategies are effective in structure-activity relationship (SAR) studies for analogous compounds?

Systematic substitution of the benzylidene (e.g., 3,4-dichloro vs. 4-methoxy) and thiazolo-pyrimidine core (e.g., methyl vs. ethyl groups) is key. and highlight bioactivity trends:

  • Antimicrobial Activity : Chlorinated aryl groups enhance lipophilicity and membrane penetration.
  • Enzyme Inhibition : Methoxy groups may hydrogen-bond with catalytic residues. Assays like MIC (Minimum Inhibitory Concentration) and enzyme inhibition (IC50_{50}) are used, with data cross-referenced against computational docking results .

Q. How can thermal stability and degradation pathways be investigated under experimental conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures and phase transitions. For instance, reports melting points (e.g., 180–185°C) and stability in DMF/water mixtures. Accelerated stability studies (40°C/75% RH) coupled with HPLC-MS identify degradation products, such as ester hydrolysis or oxidation of the thiazole ring .

Q. What experimental designs mitigate challenges in resolving tautomeric or isomeric equilibria?

Low-temperature NMR (−40°C) can "freeze" tautomeric forms, while SC-XRD () distinguishes E/Z isomers. For dynamic equilibria, 1^1H-15^15N HMBC NMR or isotopic labeling (e.g., 2^2H) tracks proton exchange rates. notes the use of chiral HPLC to separate enantiomers in structurally related compounds .

Q. How do intermolecular interactions in the solid state affect solubility and bioavailability?

Crystal packing analysis ( ) reveals that strong hydrogen bonding (e.g., carboxylic acid dimers) reduces solubility, whereas hydrophobic interactions (e.g., aryl stacking) enhance membrane permeability. Solubility parameters (Hansen solubility sphere) and co-crystallization with excipients (e.g., cyclodextrins) can optimize formulations for in vivo studies .

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